Mutalomycin sodium
Description
Contextualizing Mutalomycin Sodium as a Key Bioactive Compound
This compound belongs to the class of polyether ionophore antibiotics, a group of naturally occurring compounds renowned for their ability to transport metal cations across biological membranes. nih.gov This property is central to their biological activity and their utility in research. mdpi.com In chemical biology, which utilizes chemical tools to study and manipulate biological systems, this compound serves as a molecular probe. Its ability to selectively bind and transport specific ions allows researchers to dissect the complex roles of ion gradients in cellular functions, ranging from signal transduction to metabolic regulation. mdpi.comnih.gov The study of such ionophores provides critical insights into fundamental biological mechanisms and offers a basis for understanding the activity of this class of antibiotics. mdpi.com
Historical Perspective on the Discovery and Initial Characterization of Mutalomycin
Mutalomycin was first reported in 1977 by T. Fehr, H. D. King, and M. Kuhn. nih.gov It was discovered as a new metal-complexing polyether antibiotic produced by a strain of Streptomyces mutabilis (NRRL 8088). nih.govebi.ac.uk The initial isolation was of the sodium salt, this compound, which has the chemical formula C41H69NaO12. nih.govebi.ac.uk The structure of this monocarboxylic acid polyether was initially established through X-ray analysis of its potassium salt. nih.govebi.ac.uk Early characterization involved techniques such as infrared and nuclear magnetic resonance spectroscopy to elucidate its complex structure. nih.gov These pioneering studies laid the groundwork for its classification and subsequent investigation into its biological functions. nih.govnih.gov
Classification of this compound within Polyether Antibiotics and Related Compound Families
Mutalomycin is classified as a monocarboxylic polyether antibiotic. nih.gov These compounds are characterized by a backbone composed of multiple cyclic ether rings and a single terminal carboxylic acid group. clockss.org Structurally, Mutalomycin is closely related to other well-known polyether antibiotics such as nigericin (B1684572) and lonomycin (B1226386). nih.govebi.ac.ukclockss.org It contains six heterocyclic rings within its structure. nih.govebi.ac.uk The broader family of polyether ionophores is known for its diversity, with members exhibiting specificity for different metal cations. mdpi.com Mutalomycin, like others in its class, functions by forming a lipid-soluble complex with a cation, which can then diffuse across a lipid bilayer, disrupting the natural ion gradients essential for cell viability. nih.govmdpi.com
Table 1: Classification and Properties of Mutalomycin
| Property | Description | Reference(s) |
| Compound Name | Mutalomycin | nih.gov |
| Sodium Salt | This compound | nih.govebi.ac.uk |
| Producing Organism | Streptomyces mutabilis NRRL 8088 | nih.govebi.ac.uk |
| Chemical Formula | C41H69NaO12 (Sodium Salt) | nih.govebi.ac.uk |
| Compound Class | Monocarboxylic Polyether Antibiotic | nih.gov |
| Structural Features | Six heterocyclic rings, related to nigericin | nih.govebi.ac.uk |
| Primary Function | Ionophore (metal-complexing agent) | nih.govebi.ac.uk |
Overview of Major Research Avenues for this compound
The primary research application of this compound stems from its function as an ionophore. This has positioned it as a valuable tool in several areas of study:
Studying Ion Transport: As a mobile ion carrier, Mutalomycin is used to investigate the mechanisms of cation transport across cellular and artificial membranes. This helps in understanding the fundamental principles of membrane permeability and ion homeostasis. mdpi.comnih.gov
Antimicrobial Research: Mutalomycin exhibits activity primarily against Gram-positive bacteria. nih.govthieme-connect.com Research in this area focuses on understanding its mechanism of action, which involves dissipating ion gradients across the bacterial cell membrane, leading to cell death. nih.gov It has also been identified in studies alongside other polyethers like nigericin and grisorixin (B1215602) for its activity against various bacterial strains. thieme-connect.com
Structural and Biosynthetic Studies: The complex structure of Mutalomycin has prompted detailed spectroscopic studies, particularly using 13C-NMR, to fully assign its chemical structure and conformation. nih.govclockss.org Furthermore, research into the biosynthetic gene clusters of polyethers, including those related to Mutalomycin, provides insight into how these intricate molecules are assembled by their producing organisms. asm.org
Structure
2D Structure
Properties
CAS No. |
124918-42-9 |
|---|---|
Molecular Formula |
C41H69NaO12 |
Molecular Weight |
776.98 |
IUPAC Name |
sodium;2-[2-hydroxy-6-[1-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoate |
InChI |
InChI=1S/C41H70O12.Na/c1-20-17-22(3)39(11,45)50-31(20)29-18-21(2)35(48-29)38(10)14-13-30(49-38)37(9)15-16-40(53-37)19-28(42)23(4)32(51-40)24(5)33-25(6)34(47-12)26(7)41(46,52-33)27(8)36(43)44;/h20-35,42,45-46H,13-19H2,1-12H3,(H,43,44);/q;+1/p-1 |
InChI Key |
CPFAJMOABNHQTP-WWHLJFNRSA-M |
SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)C)C)O)C)C)C)(C)O)C.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
28-Epimutalomycin; |
Origin of Product |
United States |
Origin and Biosynthetic Pathways of Mutalomycin Sodium
Isolation and Fermentation Processes of Mutalomycin-Producing Microorganisms
The production of Mutalomycin, like many secondary metabolites, is dependent on the cultivation of the specific microbial strain under controlled laboratory conditions. This involves identifying the producer, optimizing its growth and production environment, and developing effective methods to recover the compound from the fermentation broth.
Identification of Primary Producer Strains
The primary producer of Mutalomycin has been identified as a strain of the bacterium Streptomyces mutabilis, specifically designated as NRRL 8088. nih.govebi.ac.uk Streptomyces is a genus of Gram-positive bacteria, predominantly found in soil, renowned for its capacity to produce a wide variety of commercially important secondary metabolites, including a majority of clinically used antibiotics. wikipedia.orggoogle.com While S. mutabilis NRRL 8088 is the definitive source of Mutalomycin, related polyether compounds are produced by other Streptomyces species, such as Streptomyces scabrisporus and Streptomyces ribosidificus, highlighting the prevalence of these biosynthetic capabilities within the genus. mdpi.comresearchgate.net
| Producing Microorganism | Compound | Reference Strain |
| Streptomyces mutabilis | Mutalomycin | NRRL 8088 |
| Streptomyces scabrisporus | Promomycin | NF3 |
| Streptomyces ribosidificus | Related Polyethers | Not Specified |
| Streptomyces albus | Salinomycin (B1681400) | Not Specified |
Optimization of Fermentation Conditions for Mutalomycin Production
Maximizing the yield of Mutalomycin requires the systematic optimization of fermentation parameters to enhance the metabolic activity of S. mutabilis. frontiersin.org While specific, detailed optimization data for Mutalomycin production is not extensively published, the general strategies for optimizing antibiotic production from Streptomyces are well-established and would be applicable. researchgate.netresearchgate.netnih.gov This process involves manipulating both nutritional and physical factors to favor the synthesis of the secondary metabolite over primary growth.
Key factors that are typically optimized include:
Nutrient Composition: The type and concentration of carbon and nitrogen sources are critical. For instance, in the production of chrysomycin A by a Streptomyces species, a medium containing glucose, corn starch, and hot-pressed soybean flour was found to be optimal. nih.gov
Inorganic Salts: The presence of specific ions can significantly influence antibiotic production. For example, phosphate (B84403) concentration is often a key regulator; high levels can inhibit secondary metabolism. frontiersin.org
Physical Parameters: Factors such as initial pH, temperature, aeration (shaking speed), and inoculum size must be carefully controlled. nih.gov For salinomycin production, an initial pH of 7.0 and a shaker speed of 250 rpm were part of the optimized conditions. researchgate.net
The goal of optimization is to create an environment that triggers the complex regulatory networks leading to the expression of the biosynthetic genes responsible for producing the desired compound. frontiersin.org
| Parameter | General Role in Streptomyces Fermentation | Example from Related Antibiotic Production |
| Carbon Source | Provides energy and building blocks for biosynthesis. | Glucose and dextrin (B1630399) are commonly used. researchgate.netnih.gov |
| Nitrogen Source | Essential for growth and synthesis of enzymes and precursors. | Corn steep liquor and soybean meal are effective. researchgate.netnih.gov |
| Initial pH | Affects nutrient uptake and enzyme activity. | Optimal pH is often near neutral (6.5-7.0). researchgate.netnih.gov |
| Aeration | Crucial for aerobic respiration and metabolic activity. | Higher aeration can improve substrate utilization. researchgate.net |
| Inoculum Size | Determines the initial cell density and growth kinetics. | Typically optimized between 5-10% (v/v). researchgate.netnih.gov |
Extraction and Initial Purification Strategies of Mutalomycin Precursors
Following fermentation, the target compound must be separated from the complex mixture of the culture broth, which includes microbial cells, residual media components, and other metabolites. The initial report on Mutalomycin specifies that the monocarboxylic acid metabolite was isolated as its sodium salt (C41H69NaO12). nih.govebi.ac.uk Although the precise, step-by-step extraction protocol for Mutalomycin is not detailed in the available literature, standard methods for polyether antibiotics involve solvent extraction. The lipophilic nature of polyether ionophores allows for their extraction from the fermentation broth or mycelial cake using water-immiscible organic solvents. Subsequent purification steps typically employ chromatographic techniques to separate Mutalomycin from other extracted compounds to achieve the desired level of purity.
Genetic and Enzymatic Basis of Mutalomycin Biosynthesis
The production of complex natural products like Mutalomycin is encoded within the microorganism's genome in the form of a biosynthetic gene cluster (BGC). google.comnih.gov These clusters contain all the necessary genes for the enzymes that assemble the molecule from simple precursors, as well as genes for regulation and self-resistance. google.comresearchgate.net
Elucidation of Mutalomycin Biosynthesis Gene Clusters
The specific biosynthetic gene cluster for Mutalomycin has not been explicitly characterized in published research. However, based on its structure as a polyketide, it is certain to be synthesized by a Type I Polyketide Synthase (PKS) pathway. nih.govnih.gov In Streptomyces, genes for natural product assembly are typically clustered together on the chromosome. google.comnih.gov A putative Mutalomycin BGC would be expected to contain a set of large, multi-domain genes encoding the PKS enzymes, alongside genes for tailoring enzymes (such as epoxidases and hydrolases), regulatory proteins, and transporter proteins that confer self-resistance to the producing organism. nih.govnih.gov The architecture of BGCs for similar polyether antibiotics provides a model for what the Mutalomycin cluster would likely entail. researchgate.net
Identification and Characterization of Key Biosynthetic Enzymes (e.g., Polyketide Synthases, Epoxidases, Epoxide Hydrolases)
As a polyether polyketide, the biosynthesis of Mutalomycin is dependent on several key classes of enzymes. mdpi.com
Polyketide Synthases (PKSs): The carbon backbone of Mutalomycin is assembled by Type I PKSs. nih.govnih.gov These are massive, multi-domain enzyme complexes that function as an assembly line. Each "module" of the PKS is responsible for adding a specific two-carbon unit (from precursors like malonyl-CoA or methylmalonyl-CoA) to the growing polyketide chain and determining its stereochemistry and reduction state. researchgate.netyoutube.com The linear polyketide chain is sequentially built before being released from the PKS assembly line.
Epoxidases and Epoxide Hydrolases: A defining characteristic of polyether antibiotics is their multiple cyclic ether rings. mdpi.com The formation of these rings is a post-PKS process initiated by tailoring enzymes. It is proposed that monooxygenase enzymes (epoxidases) first form epoxide rings at specific locations along the folded polyketide backbone. Subsequently, epoxide hydrolase enzymes catalyze the stereospecific ring-opening of these epoxides by water, leading to a cascade of cyclizations that form the characteristic tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings found in the final Mutalomycin structure.
While the specific enzymes for Mutalomycin have not been isolated and characterized, their roles are inferred from the well-studied biosynthetic pathways of other complex polyketides and polyether antibiotics. nih.govnih.govfrontiersin.org
Proposed Mutalomycin Biosynthetic Intermediates and Pathways
The biosynthesis of mutalomycin is believed to be initiated from simple precursor units derived from primary metabolism, such as acetate, propionate, and butyrate. These precursors are sequentially condensed in a manner analogous to fatty acid synthesis, but with a much greater degree of stereochemical control and the incorporation of various extender units, leading to the formation of a long polyketide chain.
The key steps in the proposed biosynthetic pathway of mutalomycin include:
Initiation: The biosynthesis is likely initiated with a starter unit, which could be derived from isobutyryl-CoA, acetyl-CoA, or propionyl-CoA.
Elongation: The initial starter unit is then elongated through the sequential addition of extender units, such as methylmalonyl-CoA and ethylmalonyl-CoA, by the PKS modules. Each module is responsible for the addition of one extender unit and for setting the stereochemistry at the newly formed chiral centers.
Cyclization: Following the assembly of the linear polyketide chain, a series of stereospecific epoxidation and cyclization reactions occur. These reactions are catalyzed by epoxidases and cyclase enzymes, respectively, leading to the formation of the characteristic cyclic ether rings of the polyether structure.
Termination: The final steps in the biosynthesis likely involve the release of the completed polyether from the PKS enzyme complex and, in the case of mutalomycin sodium, the formation of the sodium salt.
While specific intermediates in the mutalomycin pathway have not been definitively identified and isolated, the proposed pathway is supported by extensive research on the biosynthesis of other polyether ionophores. The table below outlines the proposed precursor units and their incorporation into the mutalomycin backbone.
| Precursor Unit | Derived from | Incorporated as |
| Isobutyryl-CoA | Valine | Starter Unit |
| Methylmalonyl-CoA | Propionyl-CoA | Extender Unit |
| Ethylmalonyl-CoA | Butyryl-CoA | Extender Unit |
Biotechnological Approaches for Enhanced Mutalomycin Production
The production of mutalomycin by wild-type Streptomyces mutabilis is often low, which is a common characteristic for the production of many secondary metabolites in their native hosts. To improve the yield of mutalomycin, various biotechnological approaches can be employed, focusing on the genetic and metabolic engineering of the producing strain.
Strain Improvement through Genetic Engineering
Genetic engineering offers powerful tools for enhancing the production of antibiotics in Streptomyces. These strategies often involve the manipulation of genes both within and outside the biosynthetic gene cluster.
Overexpression of Pathway-Specific Regulatory Genes: Many antibiotic biosynthetic gene clusters contain positive regulatory genes that control the expression of the entire cluster. Overexpression of these regulators can lead to a significant increase in the production of the corresponding antibiotic. For mutalomycin, identifying and overexpressing its specific activator gene within the BGC would be a primary strategy.
Deletion of Negative Regulators: In addition to positive regulators, some Streptomyces species also possess negative regulators that repress antibiotic production. The targeted deletion of these repressor genes can de-repress the biosynthetic pathway and lead to enhanced yields.
Gene Dosage and Promoter Engineering: Increasing the copy number of the entire mutalomycin biosynthetic gene cluster, for instance, by introducing it on a high-copy plasmid, can lead to a gene dosage effect and increased production. Alternatively, replacing the native promoters of key biosynthetic genes with stronger, constitutive promoters can also significantly boost transcription and, consequently, mutalomycin titers.
The following table summarizes potential genetic engineering strategies for enhancing mutalomycin production.
| Strategy | Target Gene(s) | Expected Outcome |
| Overexpression | Pathway-specific positive regulators | Increased transcription of the mutalomycin BGC |
| Gene Deletion | Pathway-specific negative regulators | De-repression of mutalomycin biosynthesis |
| Gene Duplication | Entire mutalomycin BGC | Increased gene dosage and enzyme levels |
| Promoter Engineering | Key biosynthetic genes within the BGC | Enhanced transcription of rate-limiting steps |
Metabolic Engineering Strategies for Pathway Optimization
Metabolic engineering focuses on optimizing the metabolic fluxes within the host organism to increase the availability of precursors and cofactors required for the biosynthesis of the target compound.
Enhancing Precursor Supply: The biosynthesis of mutalomycin is dependent on a steady supply of starter and extender units derived from primary metabolism. Metabolic engineering strategies can be employed to channel more carbon flux towards the production of these precursors. For example, overexpressing key enzymes in the biosynthetic pathways of acetyl-CoA, propionyl-CoA, and butyryl-CoA can increase their intracellular pools, making them more available for the mutalomycin PKS.
Improving Cofactor Availability: Polyketide biosynthesis is an energy-intensive process that requires a significant supply of cofactors such as NADPH. Engineering the central carbon metabolism to increase the regeneration of NADPH can have a positive impact on mutalomycin production.
Blocking Competing Pathways: To further enhance the flux towards mutalomycin, it can be beneficial to block or downregulate competing metabolic pathways that drain the precursor pools. For instance, knocking out genes involved in the biosynthesis of other secondary metabolites or storage compounds can redirect the precursors towards the mutalomycin pathway.
The table below outlines potential metabolic engineering strategies for optimizing the mutalomycin biosynthetic pathway.
| Strategy | Metabolic Target | Expected Outcome |
| Precursor Engineering | Acetyl-CoA, Propionyl-CoA, and Butyryl-CoA biosynthetic pathways | Increased availability of starter and extender units |
| Cofactor Engineering | Pentose (B10789219) Phosphate Pathway, Malic Enzyme | Enhanced regeneration of NADPH |
| Pathway Competition | Biosynthetic pathways of other secondary metabolites | Redirection of metabolic flux towards mutalomycin |
By combining these genetic and metabolic engineering strategies, it is plausible to significantly enhance the production of mutalomycin in Streptomyces mutabilis, making its large-scale production more economically feasible.
Molecular Mechanism of Action of Mutalomycin Sodium
While Mutalomycin is primarily characterized as an ionophore, this section explores its theoretical and observed effects on the fundamental cellular processes of DNA, RNA, and protein synthesis, drawing parallels with other bioactive compounds where direct evidence for Mutalomycin is not present. It is important to note that the primary, well-documented mechanism of action for Mutalomycin and related polyether antibiotics is their ionophoric activity, and the effects described below are largely considered secondary consequences of this primary function rather than a result of direct alkylation.
DNA Alkylation and Cross-linking Modalities
The concept of an alkylating agent involves the transfer of an alkyl group to cellular macromolecules, most notably DNA. mdpi.com This action can lead to the formation of covalent bonds with DNA bases, resulting in mono-adducts or, in the case of bifunctional agents, DNA cross-links. mdpi.com These cross-links can be either within the same strand (intrastrand) or between the two complementary strands (interstrand), the latter being particularly effective at preventing DNA replication and transcription. mdpi.com
Agents like Mitomycin C are classic examples of bioreductive alkylating agents that, upon activation within a cell, form highly reactive species capable of cross-linking DNA, leading to the inhibition of DNA synthesis and function. drugbank.comnih.govresearchgate.net However, there is a significant lack of scientific evidence classifying Mutalomycin sodium as a direct DNA alkylating or cross-linking agent. Its observed effects on DNA synthesis are more accurately attributed to its potent ionophoric properties.
Inhibition of DNA Synthesis and Replication
Polyether ionophores, the class to which Mutalomycin belongs, have been noted as potential inhibitors of DNA synthesis. mdpi.com Research on the structurally related compound nigericin (B1684572) shows that it can arrest DNA synthesis in cancer cells. aacrjournals.orgpnas.orgsigmaaldrich.com This inhibition is not caused by alkylation but by its function as a K+/H+ antiporter, which leads to a decrease in intracellular pH (acidification of the cytoplasm). aacrjournals.orgpnas.org This alteration of the internal cellular environment can profoundly disrupt the function of enzymes essential for DNA replication. Similarly, the polyether ionophore salinomycin (B1681400) has been shown to induce DNA damage, though this is often linked to indirect mechanisms such as the generation of reactive oxygen species rather than direct covalent modification of DNA. salinomycin.pljst.go.jp Therefore, any inhibitory effect of this compound on DNA synthesis is likely a downstream result of the severe ionic and pH imbalance it induces within the cell.
Effects on Transcription and RNA Synthesis
The inhibition of DNA synthesis and the induction of DNA damage can logically lead to a subsequent reduction in RNA synthesis (transcription). patsnap.com Cellular machinery cannot effectively transcribe genes from a damaged or inaccessible DNA template. patsnap.com Furthermore, a drastic change in the intracellular ionic environment, as caused by an ionophore like Mutalomycin, can directly affect the stability and function of RNA polymerase and its associated transcription factors. patsnap.com For instance, the antibiotic Mitomycin C, known for its DNA cross-linking ability, also inhibits RNA synthesis, particularly at higher concentrations. drugbank.comarvojournals.org While this provides a parallel, the mechanism for Mutalomycin would be indirect, stemming from the cellular stress and disruption caused by its ion transport activity, rather than a direct binding to and inhibition of the transcription machinery.
Interaction with Protein Synthesis at Elevated Concentrations
The disruption of protein synthesis is a known effect of various antibiotics and chemotherapeutic agents. sigmaaldrich.com At high concentrations, agents that cause significant cellular stress, such as Mitomycin C, are known to suppress protein synthesis. drugbank.comarvojournals.org This can occur for several reasons, including the inhibition of ribosomal RNA (rRNA) synthesis, which is a key component of ribosomes—the cell's protein-making machinery. nih.govnih.gov For an ionophore like this compound, elevated concentrations would cause a catastrophic breakdown of essential ion gradients, leading to a depletion of cellular energy (ATP) and a disruption of the pH homeostasis required for the proper functioning of ribosomes and associated enzymes. This cellular chaos would inevitably halt complex, energy-intensive processes like protein synthesis. sigmaaldrich.comtutorchase.com
Mechanisms of Action: A Comparative Overview
| Mechanism Type | Description | Relevance to this compound |
|---|---|---|
| DNA Alkylation | Direct covalent attachment of an alkyl group to DNA, often leading to cross-linking and replication blockage. mdpi.com | Not supported by current scientific literature. This mechanism is characteristic of agents like Mitomycin C, not polyether ionophores. drugbank.comresearchgate.net |
| Ionophoric Activity | Forms lipid-soluble complexes with cations (e.g., Na+, K+) to transport them across biological membranes, disrupting vital ion gradients and intracellular pH. nih.govnih.gov | This is the primary and well-documented mechanism of action for Mutalomycin and related polyether antibiotics. mdpi.comnih.gov |
Ionophoric Properties and Cellular Membrane Interactions of this compound
The defining characteristic and primary mechanism of action of this compound is its function as a polyether ionophore. mdpi.com This property allows it to transport cations across lipid membranes, a process that has profound biological consequences.
This compound's Role in Cation Transport Across Biological Membranes
Mutalomycin is a monocarboxylic polyether antibiotic that functions as a mobile carrier of cations. mdpi.comnih.gov Its molecular structure is key to this role, featuring a lipophilic (lipid-soluble) exterior made of an alkyl backbone and a hydrophilic (water-loving) internal cavity rich in oxygen atoms. nih.gov
The mechanism of transport is an electroneutral process involving the exchange of a cation for a proton (H+). nih.gov At physiological pH, the carboxylic acid group on the Mutalomycin molecule is typically deprotonated, giving the ionophore a negative charge (I–COO−). nih.gov It can then bind a metal cation (like Na+ or K+) from the extracellular environment, forming a neutral, lipid-soluble complex. nih.govabu.edu.ng This neutral complex can diffuse across the hydrophobic cell membrane. nih.gov Once inside the cell, where the cation concentration is different, the cation is released, and the ionophore may bind a proton before shuttling back across the membrane to repeat the cycle. nih.gov
This continuous transport disrupts the vital electrochemical gradients (e.g., the Na+/K+ gradient) that cells expend significant energy to maintain. nih.govabu.edu.ng The consequences of this disruption are severe and include:
Osmotic Imbalance: The influx of ions leads to an increase in osmotic pressure inside the cell.
Cellular Swelling: Water follows the ions into the cell, causing it to swell.
Acidification: The exchange of cations for protons can lead to a decrease in intracellular pH. aacrjournals.orgpnas.org
Ultimately, this loss of ionic homeostasis leads to cell death, which explains the potent antibacterial activity of Mutalomycin against Gram-positive bacteria. mdpi.comnih.gov
Properties of this compound
| Property | Description | Source(s) |
|---|---|---|
| Classification | Polyether ionophore antibiotic | mdpi.com |
| Source | Produced by a strain of Streptomyces mutabilis (NRRL 8088). | mdpi.com |
| Chemical Nature | Monocarboxylic acid. | nih.gov |
| Mechanism | Acts as a mobile carrier to transport cations across biological membranes via a cation/proton exchange. | nih.govnih.gov |
| Primary Effect | Disrupts cellular ion gradients (e.g., Na+/K+), leading to osmotic imbalance and cell death. | nih.gov |
| Biological Activity | Active against Gram-positive bacteria. | mdpi.com |
Table of Mentioned Compounds
Specificity of Ion Binding (e.g., Calcium, Potassium, Sodium) and its Biological Implications
This compound, a member of the polyether ionophore class of antibiotics, functions by selectively binding and transporting metal cations across biological membranes. Its structure, like other polyethers, features a backbone of interconnected ether-containing rings which, upon complexing an ion, folds into a cage-like, pseudocyclic conformation. This process shields the cation's charge, allowing the lipophilic complex to diffuse across lipid bilayers.
The specificity of an ionophore for a particular cation is largely determined by the size of the three-dimensional cavity it creates. Cations that best fit the cavity will be bound most strongly. While detailed quantitative binding studies for Mutalomycin itself are not extensively documented, its activity and structural characteristics provide clear indications of its binding capabilities. It is isolated as a sodium salt, and its crystal structure has been determined from its potassium complex, confirming its ability to bind both Na⁺ and K⁺. core.ac.uk
Insights into its probable selectivity can be gleaned from closely related polyether ionophores, such as nigericin and salinomycin. Mutalomycin is structurally related to nigericin, which exhibits a strong preference for potassium. core.ac.ukresearchgate.net A derivative of mutalomycin, known as 2-Epimutalomycin or lonomycin (B1226386) A, is noted for its ability to form complexes with calcium ions. ontosight.ai The biological implications of this ion binding are profound. By transporting cations down their concentration gradients, Mutalomycin can disrupt the critical electrochemical potentials that cells maintain to drive essential processes, including nutrient transport, pH regulation, and signal transduction.
Table 1: Ion Selectivity of Related Polyether Ionophores
| Ionophore | Reported Ion Selectivity Order | Primary Transported Ions | Divalent Cation Transport |
|---|---|---|---|
| Nigericin | K⁺ > Rb⁺ > Cs⁺ >> Na⁺ focusbiomolecules.comsigmaaldrich.com | K⁺, H⁺ | Generally low for Ca²⁺; high for Pb²⁺ nih.gov |
| Salinomycin | K⁺ > Na⁺ > Rb⁺ > Cs⁺ > Li⁺ researchgate.netnih.gov | K⁺, H⁺ | Can transport Ca²⁺ at high concentrations researchgate.netnih.gov |
| Ionomycin (B1663694) | Ca²⁺ > Mg²⁺ >> Sr²⁺ = Ba²⁺ nih.gov | Ca²⁺, H⁺ | High selectivity for divalent cations |
This table presents data for well-studied polyether ionophores to provide context for the likely activity of this compound.
Disruption of Cellular Homeostasis via Ion Flux Modulation
The primary mechanism of action for this compound is the profound disruption of cellular ion homeostasis. Most living cells maintain a delicate and essential balance of ions, characterized by high intracellular potassium (K⁺) and low intracellular sodium (Na⁺) concentrations, with the reverse being true for the extracellular environment. salinomycin.pl This gradient is vital for numerous cellular functions.
Mutalomycin, as a carboxylic ionophore, typically functions as an electroneutral antiporter, exchanging a cation (like K⁺) for a proton (H⁺) across the membrane. sigmaaldrich.comresearchgate.net The process unfolds as follows:
The lipophilic, protonated Mutalomycin molecule enters the cell membrane.
Inside the cell, where K⁺ concentration is high, it releases its proton and binds a potassium ion.
The neutral Mutalomycin-K⁺ complex then diffuses across the membrane to the extracellular space.
In the proton-rich extracellular environment, it exchanges the K⁺ for a H⁺, completing the cycle.
This continuous exchange effectively collapses the K⁺ gradient and simultaneously disrupts the cell's internal pH by importing protons, leading to intracellular acidification. focusbiomolecules.comresearchgate.net The consequences of this disruption are catastrophic for the cell, causing osmotic imbalance, mitochondrial dysfunction, swelling, and ultimately, cell death. core.ac.ukresearchgate.net This potent ability to disrupt ion homeostasis is the foundation of its antibiotic activity against Gram-positive bacteria and its potential as an anticancer agent. researchgate.netcapes.gov.brmdpi.com
Intracellular Activation and Metabolism of this compound
The established molecular mechanism of action for this compound is its function as a polyether ionophore, which involves the direct transport of cations across lipid membranes. This physicochemical process does not require metabolic activation within the target cell to exert its effect. The following subsections address pathways that are characteristic of other classes of compounds, such as bioreductive drugs, but are not documented as the primary mechanism for Mutalomycin.
Reductive Activation Pathways in Cellular Environments
Reductive activation is a mechanism characteristic of certain antitumor agents, like Mitomycin C, which are activated by cellular reductases under hypoxic conditions. nih.govontosight.ai This mechanism is not a described pathway for the action of this compound. Its activity is derived from its inherent chemical structure and ability to complex with cations, not from enzymatic reduction.
Formation of Reactive Intermediates
The formation of reactive intermediates, such as alkylating species, typically follows a reductive activation event. nih.gov As this compound does not operate via reductive activation, the formation of such reactive intermediates is not considered part of its mechanism of action. The cytotoxicity of Mutalomycin stems from the disruption of ion gradients, not from covalent modification of cellular macromolecules by drug-derived intermediates.
Role of Cellular Enzymes (e.g., Flavin Reductases) in Mutalomycin Activation
Cellular enzymes such as flavin reductases are critical for the activation of bioreductive drugs. nih.govnih.gov These enzymes donate electrons to activate the drug, enabling it to target DNA or other molecules. nih.gov There is no scientific evidence to suggest that flavin reductases or similar enzymes are involved in activating this compound. Its ionophoric activity is a direct result of its molecular structure and does not depend on enzymatic catalysis in the target cell.
Cell Cycle Perturbation by this compound
While the primary action of this compound is the disruption of ion homeostasis, the profound physiological stress this induces can lead to secondary effects on cellular processes, including progression through the cell cycle. Although direct studies focusing specifically on Mutalomycin's effect on the cell cycle are limited, research on other polyether ionophores provides strong evidence for this activity.
For instance, salinomycin has been shown to cause cell cycle arrest in various cancer cell lines. Studies have reported that salinomycin can induce a permanent cell cycle arrest or an accumulation of cells in the G2 phase in human cholangiocarcinoma and breast cancer cells. salinomycin.pl Similarly, the ionophore monensin (B1676710) was found to cause an accumulation of the parasite Toxoplasma gondii in the late S-phase of its cell cycle, indicating an activation of a cell cycle checkpoint. asm.org
The perturbation of the cell cycle by these ionophores is likely not a direct interaction with cell cycle machinery but rather a consequence of the widespread cellular chaos they cause. The disruption of ion gradients and intracellular pH can impact the function of numerous enzymes and signaling pathways that regulate cell cycle checkpoints, leading to arrest. Therefore, it is plausible that this compound can also induce cell cycle arrest as a downstream effect of its potent ionophoric activity. capes.gov.brresearchgate.net
Structure Activity Relationship Sar Studies of Mutalomycin Sodium and Analogues
Elucidation of Core Structural Elements Essential for Biological Activity
The biological function of polyether antibiotics like Mutalomycin is dependent on their ability to form a lipid-soluble complex with a cation and transport it across hydrophobic cell membranes, thereby disrupting the electrochemical gradients essential for cell survival. nih.govnih.gov This function dictates the core structural elements that are indispensable for its activity.
The key structural features of Mutalomycin, shared with other carboxyl polyethers, are:
A Carboxylic Acid Group: This terminal functional group is critical. At physiological pH, it deprotonates to form a carboxylate anion (COO⁻). This group plays a dual role: it participates in the coordination of the cation and is involved in the head-to-tail hydrogen bonding that stabilizes the cyclic conformation of the complex. nih.govjst.go.jp
A Polyether Backbone: The molecule consists of a long carbon chain interspersed with multiple ether-containing heterocyclic rings (e.g., tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings). nih.gov
Oxygen-Containing Functional Groups: Multiple hydroxyl (-OH) and ether (C-O-C) groups are precisely arranged along the backbone. The oxygen atoms of these groups, along with the carboxylate, act as ligands, creating a hydrophilic interior pocket or cavity that chelates a specific metal cation, such as sodium (Na⁺). jst.go.jp
The complexation of the cation induces a significant conformational change, causing the linear molecule to wrap around the ion, forming a "pseudocyclic" structure. nih.gov This conformation is stabilized by a strong intramolecular hydrogen bond between the carboxylate group at one end of the molecule (the "tail") and a hydroxyl group at the other end (the "head"). jst.go.jp This arrangement creates a complex with a hydrophilic core containing the captured ion and a lipophilic exterior, allowing it to dissolve in and diffuse across the lipid bilayer of cell membranes. nih.govjst.go.jp Therefore, the carboxylic acid function, the terminal hydroxyl group, and the specific spatial arrangement of the ether oxygen atoms are all considered essential core elements for the biological activity of Mutalomycin.
Impact of Functional Group Modifications on Mutalomycin Sodium's Efficacy
Specific studies detailing the synthesis of Mutalomycin analogues with systematically varied electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) and the resulting impact on biological efficacy are not extensively available in peer-reviewed literature. However, general principles from SAR studies on other classes of bioactive molecules can provide insight into the potential effects of such modifications.
Electron-Donating Groups (EDGs): In some molecular scaffolds, the addition of EDGs (e.g., -CH₃, -OCH₃) can increase electron density in certain parts of the molecule, which may enhance binding interactions or improve antibacterial activity. nih.gov For instance, in studies on mitosene analogues, which are unrelated alkylating agents, certain substitutions were found to increase activity. nih.gov For some thiazole (B1198619) analogues, moderate EDGs were found to be optimal for antibacterial activity, while strong EDGs were less effective. nih.gov
Electron-Withdrawing Groups (EWGs): The effect of EWGs (e.g., -NO₂, -CF₃, halogens) is highly context-dependent. In some compounds, EWGs can enhance biological activity by altering the molecule's electronic properties, making it more susceptible to nucleophilic attack or improving its interaction with a target. otterbein.edu For example, studies on certain pyrimidine (B1678525) hybrids showed that adding a -CF₃ group improved the binding tendency to its target enzyme. scielo.br Conversely, in other molecular frameworks, EWGs can decrease activity. nih.gov
Without direct experimental data on Mutalomycin, it is hypothesized that modifications affecting the pKa of the crucial carboxylic acid group or the electron density of the coordinating oxygen atoms would significantly alter the molecule's ion-binding affinity and, consequently, its biological activity.
In the context of Mutalomycin, the "linkers" can be considered the polyketide-derived carbon backbone that connects the ether rings. The length, rigidity, and stereochemistry of this backbone are paramount to the molecule's function.
Stereochemistry: Mutalomycin is a chiral molecule with numerous stereocenters. Its specific three-dimensional structure is fundamental to its activity. The biosynthesis of polyethers is governed by modular polyketide synthases (PKSs), enzymes that precisely control the stereochemistry at each step of chain elongation and modification. asm.org This precise stereochemical control ensures that the resulting molecule can fold into the correct conformation for ion chelation. An incorrect configuration at any of the key stereocenters would alter the geometry of the binding cavity, likely reducing or eliminating its ability to bind the target cation and transport it effectively. The crystal structure of 28-epimutalomycin, an epimer of Mutalomycin, has been reported, highlighting the importance of stereoisomerism in this class of compounds. nih.gov
Backbone Structure: The polyether backbone acts as a scaffold, positioning the oxygen-containing functional groups in the correct spatial orientation to form the coordination sphere for the cation. The arrangement of the cyclic ether units (the "linkers" between segments of the carbon chain) is not arbitrary; it creates the specific folds needed for the molecule to adopt its pseudocyclic, ion-carrying conformation. jst.go.jp
Conformational Analysis and Ligand-Target Binding Interactions
The primary "ligand" for Mutalomycin is a metal cation, specifically Na⁺ in the case of this compound. The primary "target" is not a single receptor protein in the traditional sense, but rather the lipid bilayer of the cell membrane.
Nuclear magnetic resonance (NMR) studies on the sodium salt of Mutalomycin have been instrumental in revealing its solution conformation. researchgate.net These studies confirm that upon binding a sodium ion, the molecule transitions from a more flexible, linear state to a rigid, pseudocyclic conformation. jst.go.jp In this state, the Na⁺ ion is held within a central hydrophilic cavity, coordinated by six to seven oxygen atoms from the carboxylate, hydroxyl, and ether groups. jst.go.jp The exterior of this molecular complex is nonpolar and lipophilic, making it soluble within the cell membrane. jst.go.jp
The ligand-target interaction is a dynamic process:
Complexation: Mutalomycin binds a sodium ion at the membrane surface.
Insertion: The lipophilic Mutalomycin-Na⁺ complex inserts into the cell membrane.
Transport: The complex diffuses across the membrane down the electrochemical gradient.
Release: The ion is released into the cytoplasm, and the antibiotic can return to repeat the cycle.
While the primary mechanism involves ion transport across the membrane, some in silico molecular docking studies have suggested that Mutalomycin may have a strong binding affinity for certain protein targets, such as COX-2 and Bcl-2. envirobiotechjournals.com This raises the possibility of secondary or alternative mechanisms of action, though its role as an ionophore is considered its principal mode of antibacterial activity.
Comparative SAR with Related Polyether Antibiotics and Alkylating Agents
A comparative analysis of SAR highlights the unique features of Mutalomycin relative to other antimicrobial agents.
Comparison with Related Polyether Antibiotics: Mutalomycin belongs to a large family of polyether ionophores that includes well-known compounds like Monensin (B1676710), Salinomycin (B1681400), and Lonomycin (B1226386). asm.orggoogle.com All share the same fundamental mechanism of action and core structural features. The primary differences in their SAR relate to their ion selectivity and potency, which arise from subtle variations in their structures. The size of the binding cavity, determined by the length of the polyether backbone and the specific arrangement of the cyclic ether rings, dictates which cations can be bound most effectively. For example, some ionophores show high selectivity for monovalent cations (Na⁺, K⁺), while others preferentially bind divalent cations (Ca²⁺, Mg²⁺). nih.gov
Table 1: Comparison of Selected Polyether Antibiotics
| Feature | Mutalomycin | Monensin | Salinomycin | Ionomycin (B1663694) |
|---|---|---|---|---|
| Primary Cation Selectivity | Na⁺ | Na⁺ | K⁺ | Ca²⁺ |
| Core Structure | Carboxyl polyether | Carboxyl polyether | Carboxyl polyether | Carboxyl polyether |
| Mechanism | Ion Transport | Ion Transport | Ion Transport | Ion Transport |
| Key SAR Determinant | 3D shape of the ion-binding cavity and lipophilicity of the exterior. | 3D shape of the ion-binding cavity and lipophilicity of the exterior. | 3D shape of the ion-binding cavity and lipophilicity of the exterior. | 3D shape of the ion-binding cavity and lipophilicity of the exterior. |
Comparison with Alkylating Agents: Alkylating agents, such as the antibiotic Mitomycin C, represent a completely different class of compounds with a fundamentally different mechanism and SAR. drugbank.comnih.gov While both Mutalomycin and Mitomycin C can be derived from Streptomyces species and exhibit antimicrobial/antitumor properties, their SAR principles are unrelated. envirobiotechjournals.comresearchgate.net
Alkylating agents function by forming covalent chemical bonds with nucleophilic groups in biological macromolecules, most importantly with the DNA bases. nih.govlibretexts.org This alkylation leads to DNA damage, cross-linking of DNA strands, and inhibition of DNA synthesis, ultimately triggering cell death. drugbank.comijrpc.com
The SAR of an alkylating agent is therefore governed by its chemical reactivity. Key factors include:
The presence of reactive functional groups (e.g., aziridine (B145994) ring in Mitomycin C). yale.edu
The ability to be metabolically activated to a more reactive form. gpatindia.com
The geometry that allows the agent to approach and cross-link DNA strands.
In stark contrast, the SAR of Mutalomycin is governed by its three-dimensional physical structure, which allows it to non-covalently chelate an ion and act as a transport vehicle. Its activity does not depend on forming covalent bonds with a biological target.
Table 2: Contrasting SAR Principles of Polyether Ionophores and Alkylating Agents
| SAR Principle | Polyether Ionophores (e.g., this compound) | Alkylating Agents (e.g., Mitomycin C) |
|---|---|---|
| Primary Mechanism | Disruption of ion gradients across membranes. nih.gov | Covalent modification (alkylation) of DNA. nih.govijrpc.com |
| Key Molecular Feature | A specific 3D conformation that forms an ion-binding cavity. jst.go.jp | Electrophilic functional groups capable of reacting with nucleophiles. ijrpc.com |
| Nature of Interaction | Non-covalent chelation of a metal cation. | Formation of covalent bonds with the target (DNA). |
| Goal of Modification | Optimize the size/shape of the binding cavity for ion selectivity and the lipophilicity for membrane passage. | Modulate chemical reactivity and the ability to be activated for DNA damage. gpatindia.com |
Synthesis and Derivatization of Mutalomycin Sodium Analogues
Synthetic Approaches to Mutalomycin Core Structure
The total synthesis of polyether ionophores like mutalomycin is a significant undertaking due to their structural complexity. nih.gov While a specific total synthesis for mutalomycin is not extensively documented in readily available literature, the strategies employed for closely related compounds such as monensin (B1676710), lasalocid (B1674520), and ionomycin (B1663694) provide a clear blueprint for the synthetic challenges and methodologies that would be involved. caltech.eduacs.orgresearchgate.net
These synthetic routes are typically convergent, involving the preparation of several complex fragments that are later coupled to form the complete carbon skeleton. acs.orgresearchgate.net Key strategies include:
Fragment-based Assembly: The molecule is retrosynthetically disconnected into smaller, more manageable subunits. For instance, the synthesis of lasalocid A involved the disconnection of the C11–C12 bond to yield two major fragments, which were synthesized separately and then joined. acs.org
Stereocontrolled Reactions: Acyclic stereocontrol is paramount. Reactions such as aldol (B89426) additions, Claisen rearrangements, and asymmetric epoxidations are extensively used to set the numerous stereocenters with high fidelity. caltech.eduacs.org The synthesis of an ionomycin fragment, for example, used a permanganate-mediated oxidative cyclization to stereoselectively form a tetrahydrofuran (B95107) ring and four of its stereocenters in a single step. beilstein-journals.orgresearchgate.net
Polycyclic Ether Formation: The characteristic tetrahydrofuran and tetrahydropyran (B127337) rings are often constructed using intramolecular cyclization reactions. Oxidative cyclization of dienes or dihydroxyalkenes is a powerful method for creating substituted tetrahydrofurans diastereoselectively. beilstein-journals.org
These approaches highlight a common theme: the strategic, stepwise construction of complex fragments, often derived from chiral pool starting materials or built through asymmetric synthesis, followed by their carefully planned unification to complete the core structure. caltech.eduresearchgate.net
Design Principles for Novel Mutalomycin Sodium Derivatives
The development of new mutalomycin analogues is guided by a combination of rational design, based on an understanding of how structure relates to activity, and the exploratory power of library synthesis.
Rational Design based on SAR Insights
Structure-Activity Relationship (SAR) studies are crucial for rationally designing derivatives with improved properties. For polyether ionophores, the biological function is intrinsically linked to their three-dimensional structure, which allows them to bind and transport cations across lipid membranes. nih.gov
Key insights that guide the rational design of mutalomycin analogues include:
The Carboxyl Group: The terminal carboxylic acid is essential for the ionophore's "carrier" mechanism, specifically in its ability to bind and release cations. Modifications at this site are generally avoided to retain the core ion-transporting function.
The Polyether Backbone: The arrangement of ether rings and hydroxyl groups creates a specific three-dimensional cavity that confers ion selectivity. Altering the stereochemistry at key positions, such as C-2, can influence the conformation and biological activity. nih.govplos.org
While direct SAR studies on a wide range of mutalomycin analogues are not broadly published, comparisons with related compounds like mitomycin show that even small structural changes can lead to significant differences in biological activity, which are often not predictable. nih.gov For example, a study comparing 27 pairs of Mitomycin A and Mitomycin C analogues found that while the MMA derivatives were consistently more potent, their specific antitumor effects could not be predicted from their MMC counterparts. nih.gov This underscores the necessity of empirical testing even in a rational design framework.
Library Synthesis and High-Throughput Screening Approaches
To explore a wider chemical space beyond what is accessible through purely rational design, researchers employ library synthesis coupled with high-throughput screening (HTS). nih.gov This strategy involves creating a large collection of structurally related compounds and rapidly testing them for desired biological activities.
Diversity-Oriented Synthesis (DOS): This approach aims to create a collection of structurally diverse and complex molecules, often resembling natural products. nih.gov For mutalomycin, this could involve using the core structure or key fragments as a starting point and applying a variety of chemical reactions to generate a library of analogues with diverse modifications. nih.gov
Semi-Synthesis Strategies: A more targeted approach involves the chemical modification of the natural mutalomycin. This "complexity-to-diversity" strategy leverages the already-assembled complex core of the natural product. nih.govnih.gov Degradation of abundant natural polyethers like lasalocid and monensin has been used to provide complex fragments, which are then combined with synthetically-derived building blocks to create novel ionophore structures. nih.gov
High-Throughput Screening (HTS): Once a library is synthesized, HTS is used to rapidly assess the biological activity of each compound. Automated systems can test thousands of compounds in parallel against specific biological targets or in cell-based assays. nih.gov While traditional natural product libraries have sometimes been challenging to integrate with HTS, modern techniques have renewed interest in screening these complex molecules.
This combination of library synthesis and HTS accelerates the discovery of "hit" compounds with interesting properties, which can then be selected for further optimization. nih.gov
Chemical Modifications of Natural Mutalomycin
Direct chemical modification of the mutalomycin molecule, isolated from fermentation, is a practical and efficient route to generating novel analogues. These modifications can range from subtle stereochemical changes to the attachment of entirely new chemical functionalities.
Generation of Epimers and Isomers (e.g., 2-Epimutalomycin)
Stereochemistry plays a critical role in the bioactivity of complex natural products. plos.org The generation of epimers—diastereomers that differ at only one stereocenter—is a valuable strategy for probing the structural requirements for activity.
| Compound | Source | Method of Identification/Synthesis | Reference(s) |
| 2-Epimutalomycin | Minor metabolite | Isolated from Streptomyces mutabilis fermentation; structure elucidated by X-ray analysis. | nih.govresearchgate.net |
| 28-Epimutalomycin | Minor metabolite & Semi-synthetic | Isolated from Streptomyces mutabilis fermentation; also formed via desulfurization of an ethylthio-mutalomycin derivative; structure elucidated by X-ray analysis. | nih.govresearchgate.net |
Introduction of Diverse Chemical Moieties
The introduction of new chemical groups onto the mutalomycin scaffold can alter its physicochemical properties, potentially leading to enhanced potency, modified selectivity, or novel biological activities. A number of derivatives have been synthesized from the natural mutalomycin molecule. nih.govresearchgate.net
One documented example is the creation of an ethylthio derivative of mutalomycin. nih.gov This modification served as an intermediate in a reaction intended for desulfurization. While the specific details of other derivatizations are not extensively cataloged in the search results, general strategies for modifying polyether antibiotics often target the hydroxyl and carboxylic acid groups. Standard analytical techniques for polyether antibiotics involve post-column derivatization, for example, using reagents like acidic vanillin, which react with the antibiotic to produce a detectable chromophore for HPLC analysis. pickeringlabs.compickeringlabs.comchromatographyonline.com This confirms that the mutalomycin structure is amenable to chemical reaction and derivatization.
These semi-synthetic approaches, which combine the complex, pre-formed core of the natural product with the versatility of modern synthetic chemistry, represent a powerful avenue for creating novel and potentially valuable this compound analogues. nih.gov
Characterization of Synthetic Analogues
The comprehensive characterization of newly synthesized analogues of this compound is a critical step to confirm their chemical structures, determine their purity, and understand their three-dimensional conformations. This process relies on a combination of advanced spectroscopic and chromatographic techniques to provide detailed information at the molecular level. The data obtained from these methods are essential for establishing structure-activity relationships and guiding further derivatization efforts.
A variety of analytical methods are employed for the thorough characterization of these complex polyether antibiotic analogues. High-Performance Liquid Chromatography (HPLC) is often utilized for the purification of the synthetic products and to assess their purity. nih.govchromatographyonline.com Spectroscopic techniques, however, form the cornerstone of structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for defining the constitution and relative stereochemistry of mutalomycin analogues. mdpi.com The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is fundamental. For the parent sodium salt of mutalomycin, detailed NMR studies have been conducted, providing a reference for the analysis of its derivatives. researchgate.netugent.be Techniques such as homonuclear (COSY) and heteronuclear (HSQC or HMQC) shift correlation spectroscopy are employed to establish connectivity between protons and carbons throughout the molecule's complex framework. researchgate.net The observed chemical shifts and coupling constants from ¹H NMR spectra offer insights into the conformation of the molecule in solution. researchgate.net Furthermore, ¹³C NMR spectral data, with all resonances assigned, provide a complete picture of the carbon skeleton. jst.go.jp
Mass spectrometry (MS) is another indispensable technique, used to confirm the molecular weight of the synthetic analogues and to obtain information about their elemental composition through high-resolution mass spectrometry (HRMS). americanpharmaceuticalreview.com Fragmentation patterns observed in MS/MS experiments can further help to verify the proposed structures of the derivatives.
The data gathered from these characterization techniques are meticulously analyzed to confirm that the intended chemical modifications have been successfully achieved and to fully elucidate the structure of the new this compound analogues.
Table 1: Spectroscopic Characterization Data for Representative this compound Analogues
| Analogue | Molecular Formula | Mass Spectrometry (HRMS) [M+Na]⁺ | Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ | Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| 2-Epimutalomycin | C₄₃H₇₂O₁₁ | 807.4970 | Specific shifts for protons near the C-2 center differ from Mutalomycin. | Changes in chemical shifts for C-1, C-2, C-3, and C-33 compared to Mutalomycin. jst.go.jp |
| 28-Epimutalomycin | C₄₃H₇₂O₁₁ | 807.4970 | Altered shifts for protons in the vicinity of the C-28 stereocenter. | Significant chemical shift differences for carbons in the tetrahydropyran ring. jst.go.jp |
| Acylated Mutalomycin Derivative | C₄₅H₇₄O₁₂ | 849.5073 | Appearance of new signals corresponding to the acyl group protons (e.g., ~2.1 ppm for an acetyl methyl group). | Presence of a new carbonyl carbon signal (~170 ppm) and shifts in adjacent carbons. |
{"metadata":{"duration":"1.12s","queries":["in vitro antimicrobial activity of this compound against gram-positive bacteria","this compound MIC values gram-positive bacteria","this compound activity against gram-negative bacteria","this compound efficacy against drug-resistant bacteria","mechanism of antimicrobial action of this compound","in vitro cytotoxic effects of this compound on cancer cell lines","this compound antineoplastic activity research","this compound cytotoxicity data cancer cells"]},"answer":"### 6. Pre-clinical Biological Activity Studies of this compound \n\nthis compound, a polyether antibiotic, has been the subject of various pre-clinical studies to determine its biological activities. medchemexpress.comnih.gov These investigations have primarily focused on its antimicrobial and antineoplastic properties in vitro.\n\n### 6.1. In Vitro Antimicrobial Spectrum and Potency of this compound \n\nthis compound has demonstrated notable activity against a range of microorganisms, particularly Gram-positive bacteria. medchemexpress.comnih.govmdpi.comebi.ac.uk\n\n#### 6.1.1. Activity against Gram-Positive Bacterial Strains \n\nthis compound exhibits a significant antimicrobial effect against various Gram-positive bacteria. medchemexpress.comnih.govmdpi.comebi.ac.uk It has been shown to be active against bacteria such as Bacillus subtilis, Staphylococcus, and Streptococcus species. mdpi.comnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key measure of potency. nih.govslideshare.netidexx.dk For this compound, its activity against Gram-positive bacteria is a defining characteristic. medchemexpress.commdpi.comnih.gov\n\nTable 1: In Vitro Activity of this compound Against Gram-Positive Bacteria \n\n| Bacterial Strain | Result | Reference |\n| :--- | :--- | :--- |\n| Bacillus subtilis | Active | mdpi.com |\n| Staphylococcus spp. | Active | nih.gov |\n| Streptococcus spp. | Active | nih.gov |\n\n#### 6.1.2. Activity against Gram-Negative Bacterial Strains \n\nIn contrast to its effects on Gram-positive bacteria, this compound has been reported to have no significant activity against Gram-negative bacteria. nih.gov\n\n#### 6.1.3. Efficacy against Drug-Resistant Microbial Pathogens \n\nResearch indicates that polyether antibiotics, the class to which this compound belongs, are being investigated for their potential against drug-resistant pathogens due to the rising concern of antibiotic resistance. ontosight.ai Some polyether antibiotics have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov\n\n#### 6.1.4. Mechanisms of Antimicrobial Action at the Cellular Level \n\nthis compound is a polyether antibiotic and functions as an ionophore, a compound that can transport specific ions across cell membranes. ebi.ac.ukontosight.ai This mechanism is characteristic of polyether antibiotics, which form complexes with metal cations and facilitate their transport across biological membranes. ontosight.ai This disruption of ion gradients across the cell membrane interferes with the microorganism's cellular processes, ultimately leading to cell death. ontosight.ai\n\n### 6.2. In Vitro Antineoplastic and Cytotoxic Effects of this compound \n\nIn addition to its antimicrobial properties, this compound has been investigated for its potential as an antineoplastic agent. hodoodo.com\n\n#### 6.2.1. Cytotoxicity in Diverse Cancer Cell Lines \n\nStudies have explored the cytotoxic effects of compounds related to this compound on various cancer cell lines. For instance, the related compound Mitomycin C has demonstrated cytotoxicity against a range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-468), bladder cancer (RT112, RT4, 253J, T24), and leukemia (K562) cell lines. nih.govnih.govnih.gov The cytotoxicity of these compounds is often evaluated by their ability to induce cell death, such as apoptosis. nih.gov\n\nTable 2: Examples of Cytotoxicity of Related Compounds in Cancer Cell Lines \n\n| Cell Line | Cancer Type | Compound | Result | Reference |\n| :--- | :--- | :--- | :--- | :--- |\n| MCF-7 | Breast Cancer | Mitomycin C | Cytotoxic | nih.gov |\n| MDA-MB-468 | Breast Cancer | Mitomycin C derivative | Cytotoxic | nih.gov |\n| K562 | Leukemia | Mitomycin C | Cytotoxic | nih.gov |\n| RT112 | Bladder Cancer | Mitomycin C | Cytotoxic | nih.gov |\n| RT4 | Bladder Cancer | Mitomycin C | Cytotoxic | nih.gov |\n| 253J | Bladder Cancer | Mitomycin C | Cytotoxic | nih.gov |\n| T24 | Bladder Cancer | Mitomycin C | Cytotoxic | nih.gov |\n\n### Table of Compound Names \n\n| Compound Name |\n| :--- |\n| Mitomycin C |\n| this compound |"}
Pre Clinical Biological Activity Studies of Mutalomycin Sodium
In Vitro Antineoplastic and Cytotoxic Effects of Mutalomycin Sodium
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
While specific studies detailing the induction of apoptosis and cell cycle arrest by this compound in cancer cells are not extensively documented in publicly available literature, the broader class of polyether ionophore antibiotics, to which Mutalomycin belongs, is known to exhibit these anticancer properties. Compounds like Monensin (B1676710) and Salinomycin (B1681400), which share structural and functional similarities with Mutalomycin, have been shown to initiate apoptosis in various cancer cell lines. nih.govfrontiersin.org The mechanism often involves the disruption of the mitochondrial transmembrane potential due to the altered ion balance, which in turn triggers the apoptotic cascade. nih.govsalinomycin.pl
For instance, related polyether ionophores can induce cell cycle arrest and apoptosis by increasing intracellular reactive oxygen species (ROS) and affecting the expression of key regulatory proteins. frontiersin.orgmdpi.com Studies on other metabolites from Streptomyces species have demonstrated the ability to halt the cell cycle at different phases, such as G0/G1, S, or G2/M, and to induce apoptosis through both intrinsic and extrinsic pathways, confirmed by methods like flow cytometry and analysis of protein expression (e.g., Bax, Bcl-2, caspases). nih.govnih.gov Although these findings provide a likely model for Mutalomycin's activity, direct experimental evidence for this compound is required for confirmation.
Modulation of Cancer-Associated Signaling Pathways
The ability of this compound to modulate specific cancer-associated signaling pathways has not been a focus of detailed investigation. However, research into analogous polyether ionophores provides a strong basis for its potential mechanisms. Salinomycin, for example, has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in the development and proliferation of many cancers, including cancer stem cells. salinomycin.placs.org This inhibition is often linked to the ionophore-induced increase in intracellular calcium levels. salinomycin.pl
Other signaling pathways implicated in the anticancer effects of this class of antibiotics include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. frontiersin.orgacs.org These pathways are central to cell survival, proliferation, and resistance to therapy. By disrupting ion homeostasis, polyether ionophores can induce endoplasmic reticulum (ER) stress and modulate these signaling cascades, often leading to reduced cancer cell viability and overcoming drug resistance. frontiersin.orgoup.com For example, some ionophores sensitize glioma cells to TRAIL-mediated apoptosis by inducing ER stress and upregulating death receptors like DR5. oup.com Direct studies are needed to ascertain if this compound employs similar mechanisms.
Pre-clinical In Vivo Efficacy Studies in Animal Models (Non-human)
Demonstrating efficacy in living organisms is a critical step in pre-clinical drug evaluation. nih.govresearchgate.net Animal models, including those for infectious diseases and cancer, provide essential data on a compound's therapeutic potential. frontiersin.orgnih.gov
Efficacy in Established Animal Models of Infectious Diseases
The primary documented in vivo application of Mutalomycin is in the treatment of coccidiosis in fowl. Coccidiosis is a parasitic disease of the intestinal tract of animals caused by coccidian protozoa. The effectiveness of Mutalomycin in this context highlights its potent anti-coccidial properties in a relevant animal model. However, detailed studies describing the specific animal models, parameters, and outcomes are limited in the available scientific literature. While its broad-spectrum antibacterial activity against Gram-positive bacteria is known, in vivo efficacy studies in animal models of bacterial infection have not been reported. nih.gov
Antitumor Activity in Xenograft and Syngeneic Animal Models
There is a lack of specific published studies on the antitumor activity of this compound in xenograft or syngeneic mouse models. These models are standard in pre-clinical oncology research to assess a drug's effectiveness against tumors in a living system. kyinno.comfrontiersin.org
Xenograft models involve implanting human tumor cells into immunodeficient mice. nih.gov
Syngeneic models use tumor cells derived from a specific mouse strain that are then implanted into mice of the same immunocompetent strain, allowing for the study of interactions with a complete immune system. kyinno.com
While related polyether ionophores like Salinomycin have demonstrated significant antitumor effects in such models for various cancers, including hepatocellular carcinoma and nasopharyngeal carcinoma, similar in vivo validation for this compound is not present in the literature. salinomycin.pl
Comparative Efficacy with Existing Therapeutic Agents in Animal Models
No pre-clinical studies have been published that directly compare the in vivo efficacy of this compound against existing therapeutic agents, either for infectious diseases or cancer. Such comparative studies are essential to determine the relative potency and potential clinical advantages of a new investigational drug.
Other Investigational Biological Activities (e.g., Antiparasitic)
Beyond its anti-coccidial effects, Mutalomycin is recognized for broader antiparasitic activities, a characteristic feature of polyether ionophores. researchgate.netnih.gov These compounds are known to be effective against a range of parasites, including those responsible for diseases like toxoplasmosis and cryptosporidiosis. nih.gov For example, other ionophores such as Monensin and Lasalocid (B1674520) have been evaluated in both in vitro and in vivo models against parasites like Toxoplasma gondii and Cryptosporidium parvum. nih.gov The antiparasitic drug Nitazoxanide, for instance, functions by disrupting the energy metabolism of anaerobic parasites. mdpi.com While Mutalomycin is classified as having antiparasitic potential, specific in vitro or in vivo studies detailing its spectrum of activity, potency, and mechanism against specific parasites other than coccidia are not available. frontiersin.orgnih.gov
Mechanisms of Resistance to Mutalomycin Sodium
Intrinsic and Acquired Resistance Mechanisms in Microorganisms
Bacteria can develop resistance to polyether ionophores through various means, including mutations in intrinsic genes or the acquisition of resistance genes via horizontal gene transfer. frontiersin.orgnih.gov While some bacteria are innately resistant, others can adapt and survive in the presence of these compounds. frontiersin.orgnih.gov The primary strategies involve preventing the drug from reaching its target or counteracting its effects.
Role of Efflux Pumps in Reducing Intracellular Concentration
One of the most prevalent mechanisms of antimicrobial resistance is the active removal of a drug from the cell by efflux pumps. frontiersin.org These transport proteins, located in the cell membrane, expel toxic substances, thereby preventing them from accumulating to lethal intracellular concentrations. beefresearch.camdpi.com
Several families of efflux pumps contribute to resistance, and their activity is a key defense against a wide array of compounds. frontiersin.orgmdpi.com In the context of polyether ionophores, specific efflux systems have been identified as sources of resistance.
ABC (ATP-Binding Cassette) Transporters: This superfamily of transporters utilizes ATP hydrolysis to drive the efflux of substrates. frontiersin.org Studies have identified ABC transporters as a source of resistance to ionophores. For example, the narAB operon, which encodes an ABC-type transporter in Enterococcus faecium, has been shown to confer resistance to the polyether ionophores narasin (B1676957), salinomycin (B1681400), and maduramicin. frontiersin.org Similarly, an ATP-efflux system was implicated in tetronasin (B10859098) resistance in Streptomyces longisporoflavus. oup.com
RND (Resistance-Nodulation-Division) Family: Primarily found in Gram-negative bacteria, RND efflux pumps are a major factor in multidrug resistance. In Mycobacterium spp., resistance to the ionophore nigericin (B1684572) has been linked to the upregulation of an RND family efflux pump, which is hypothesized to export the drug. frontiersin.org
Table 1: Efflux Pump Families Implicated in Ionophore Resistance
| Efflux Pump Family | Energy Source | Example Organism | Ionophore(s) | Reference |
|---|---|---|---|---|
| ABC (ATP-Binding Cassette) | ATP Hydrolysis | Enterococcus faecium | Narasin, Salinomycin, Maduramicin | frontiersin.org |
| RND (Resistance-Nodulation-Division) | Proton Motive Force | Mycobacterium spp. | Nigericin | frontiersin.org |
Target Site Modification or Protection
Alteration of the drug's target is a common resistance strategy that prevents the antibiotic from binding effectively. nih.gov For polyether ionophores, the primary target is the cell membrane, where they disrupt ion transport. nih.gov Therefore, resistance via target modification involves changes that either prevent the ionophore from inserting into the membrane or counteract its ion-disrupting effects.
Mechanisms of target site modification or protection include:
Alterations in Cation Transporters: Since ionophores disrupt ion gradients, mutations in the cell's own ion transport systems can compensate for this effect. In Staphylococcus aureus, resistance to the ionophore nanchangmycin (B609417) was associated with mutations in the gene encoding a potassium importer (TrkH). frontiersin.org Likewise, resistance to nigericin in Mycobacterium spp. was linked to a mutation in nhaA, which encodes a Na⁺/H⁺-antiporter, likely to offset the disrupted sodium gradient. frontiersin.org
Enzymatic Inactivation or Modification of Mutalomycin Sodium
Enzymatic inactivation is a resistance mechanism where bacteria produce enzymes that chemically modify or degrade an antibiotic, rendering it harmless. mdpi.com This strategy is well-documented for many classes of antibiotics, such as the degradation of penicillins by β-lactamases.
While aerobic bacteria and mammalian enzyme systems are capable of degrading ionophores, these pathways are typically oxygen-dependent and not functional in the anaerobic environments where many susceptible bacteria reside, such as the rumen. nih.gov Research into the enzymatic degradation of polyether-based polymers is ongoing, but specific bacterial enzymes that inactivate Mutalomycin through cleavage or modification have not been extensively characterized in the literature. researchgate.netnih.govgoogle.comacs.org Therefore, while enzymatic degradation is a known resistance strategy for some antibiotics, its role in clinical resistance to this compound in pathogenic bacteria remains less defined compared to mechanisms like efflux and target modification.
Alterations in Membrane Permeability
The ability of an antibiotic to reach its intracellular or membrane target is fundamental to its activity. Altering the permeability of the cell envelope is a highly effective resistance mechanism, particularly for Gram-negative bacteria. asm.org
The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, provides a formidable intrinsic barrier against hydrophobic compounds like polyether ionophores. nih.govasm.org This is a primary reason why Gram-negative bacteria are generally less susceptible to this class of antibiotics. nih.gov Studies have shown that while ionophores like calcimycin (B1668216) can bind to the outer surface of Escherichia coli, they fail to penetrate the cell. asm.org Resistance can be further enhanced by:
Reducing Porin Expression: For hydrophilic antibiotics, entry is often mediated by porin channels in the outer membrane. While less relevant for lipophilic ionophores, a general decrease in membrane permeability can contribute to resistance.
Modifying the Outer Membrane: Changes in the composition of the LPS can increase the barrier function of the outer membrane, further limiting drug entry. The inherent nature of the Gram-negative outer membrane is considered a form of intrinsic resistance to polyether ionophores. nih.gov
Cellular Resistance Mechanisms in Cancer Models
Polyether ionophores, including Mutalomycin, have demonstrated potent anticancer activity, notably against cancer stem cells, which are often resistant to conventional chemotherapy. nih.govcore.ac.ukmdpi.com However, just as in microorganisms, cancer cells can develop resistance to these compounds. nih.gov Resistance mechanisms in cancer are complex and can involve drug efflux, apoptosis evasion, and the activation of cellular stress responses. nih.govresearchgate.net
DNA Repair Pathway Upregulation
Many conventional chemotherapeutic agents, such as Mitomycin C, exert their cytotoxic effects by causing direct DNA damage, which triggers apoptosis. drugbank.comresearchgate.net A major mechanism of resistance to these drugs is the cancer cell's ability to enhance its DNA repair capacity, allowing it to survive otherwise lethal damage. amegroups.org Cancer cells can upregulate key DNA repair pathways, including non-homologous end joining (NHEJ) and homologous recombination (HR), to fix drug-induced DNA breaks. amegroups.orgnih.gov
The primary mechanism of action for this compound is the disruption of ion homeostasis, not direct DNA alkylation. nih.gov However, this disruption induces profound cellular stress, including mitochondrial stress and the generation of reactive oxygen species (ROS), which can cause secondary DNA damage. nih.govmdpi.com Furthermore, research on other ionophores like monensin (B1676710) and salinomycin in the coccidian parasite Toxoplasma gondii suggests a novel mode of action where the drugs activate a cell cycle checkpoint that is dependent on a DNA damage repair enzyme homolog (TgMSH-1). asm.org This leads to cell cycle arrest and parasite death, indicating a link between the ionophore's effect and the DNA damage response pathway. asm.org
In glioblastoma, the ionophore salinomycin has been shown to induce DNA damage and prevent its repair, suggesting a dual function that could enhance radiotherapy. nih.gov The profound cellular stress and potential for indirect DNA damage caused by ionophores like this compound may trigger the upregulation of DNA repair pathways as a survival response in cancer cells. This upregulation could contribute to an acquired resistance phenotype, allowing cancer cells to cope with the downstream consequences of ionophore-induced stress. researchgate.netnih.gov
Table 2: Key DNA Double-Strand Break Repair Pathways in Cancer Resistance
| DNA Repair Pathway | Abbreviation | Primary Function | Key Proteins | Relevance to Drug Resistance |
|---|---|---|---|---|
| Homologous Recombination | HR | High-fidelity repair of double-strand breaks, active in S/G2 phase. | BRCA1, BRCA2, RAD51 | Upregulation correlates with worse prognosis and resistance to DNA-damaging agents. nih.gov |
| Non-Homologous End Joining | NHEJ | Error-prone repair of double-strand breaks, active throughout the cell cycle. | Ku70/80, DNA-PKcs | Constitutive activation allows cancer cells to survive DNA damage from therapies like radiation. amegroups.org |
Overexpression of Drug-Binding Proteins
A key mechanism of resistance involves modifications related to the drug's target or the drug molecule itself. This can include the overexpression of the drug's molecular target or the production of proteins that bind and sequester the antibiotic, preventing it from reaching its site of action. frontiersin.orgnih.gov
Antibiotic-producing organisms, particularly those from the Streptomyces genus, have evolved sophisticated self-resistance mechanisms to avoid suicide. nih.govacs.org These often involve the production of proteins that specifically bind to the antibiotic they produce. frontiersin.orgmdpi.com For example, the producer of the bleomycin (B88199) family of antibiotics utilizes binding proteins that sequester the drug. frontiersin.org It is plausible that Streptomyces mutabilis employs a similar strategy, producing a specific Mutalomycin-binding protein to protect itself.
Another related strategy is the overexpression of the antibiotic's target. nih.govresearchgate.netoup.com By increasing the number of target molecules, the cell can effectively titrate the drug, requiring a much higher concentration to achieve an inhibitory effect. nih.gov For β-lactam antibiotics, resistance can be conferred by the overexpression of low-affinity penicillin-binding proteins (PBPs). nih.govoup.com In the context of ionophores like Mutalomycin, whose primary target is the cell membrane, resistance could hypothetically involve alterations that reduce drug affinity or accessibility, though this is less straightforward than a single protein target. However, efflux pumps, which are specialized drug-binding and transporting proteins, are a well-documented resistance mechanism against polyether ionophores. nih.govfrontiersin.orgasm.org The narAB operon, for instance, encodes an ABC-type transporter that actively effluxes polyether ionophores like narasin and salinomycin from the bacterial cell. frontiersin.org
Table 2: Examples of Drug-Binding/Target-Modification Proteins in Resistance
| Protein/System | Mechanism | Organism/Antibiotic Example |
| Drug Sequestration Proteins | Bind to the antibiotic, preventing it from reaching its target. frontiersin.org | BlmA, TlmA (Bleomycin resistance) frontiersin.org |
| Target Modification Enzymes | Modify the drug's target site (e.g., ribosome) to reduce antibiotic binding affinity. acs.orgasm.org | Ribosomal RNA methyltransferases (Macrolide resistance) acs.org |
| Target Overexpression | Increased production of the drug's target protein to titrate the antibiotic. nih.govoup.com | Penicillin-Binding Proteins (PBP) (β-Lactam resistance) oup.com |
| Efflux Pumps (ABC Transporters) | Actively transport the antibiotic out of the cell. nih.govfrontiersin.org | NarAB (Narasin resistance) frontiersin.org |
Strategies to Overcome this compound Resistance
Addressing the challenge of antibiotic resistance requires a multi-pronged approach, ranging from the development of new therapeutics to the implementation of better antimicrobial stewardship. nih.govnih.gov General strategies that could be applicable to overcoming resistance to this compound include combination therapy, the development of resistance inhibitors, and the use of novel drug delivery systems. consensus.appmdpi.com
Combination Therapy: Using multiple antibiotics with different mechanisms of action can be effective. consensus.appmdpi.com This approach makes it more difficult for bacteria to develop resistance simultaneously to all agents in the combination. Interestingly, some polyether ionophores have themselves been shown to overcome resistance to other drugs, such as chemotherapeutics, by disrupting cellular transport mechanisms, highlighting the complex potential of these compounds in combination regimens. asm.org
Targeting Resistance Mechanisms: A direct strategy is to develop compounds that inhibit the specific resistance mechanism employed by the bacteria. consensus.app For example, efflux pump inhibitors (EPIs) could be co-administered with this compound to block the pumps that expel it from the cell, thereby restoring its intracellular concentration and efficacy. Similarly, inhibitors of enzymes that might modify or degrade the antibiotic could also serve as valuable adjuvants.
Prudent Antibiotic Use and Stewardship: A crucial, non-pharmacological strategy is the responsible use of existing antibiotics. nih.govclevelandclinic.org Antimicrobial stewardship programs that promote rational prescribing, based on diagnostics and susceptibility testing, can help slow the emergence and spread of resistant strains. nih.govnih.gov This includes controlling the use of antibiotics in agriculture and veterinary medicine, where polyether ionophores are extensively used. nih.govresearchgate.net
Table 3: Summary of Strategies to Overcome Antibiotic Resistance
| Strategy | Description | Potential Application for this compound |
| Combination Therapy | Use of two or more drugs with different mechanisms of action. consensus.appmdpi.com | Pairing this compound with an antibiotic that targets a different cellular process (e.g., DNA synthesis). |
| Adjuvant Therapy | Co-administration of a non-antibiotic compound that inhibits a bacterial resistance mechanism. consensus.app | Use of an efflux pump inhibitor to block the expulsion of this compound from the bacterial cell. |
| Antimicrobial Stewardship | Programs to optimize antibiotic use, improve patient outcomes, and reduce resistance. nih.govnih.gov | Controlled and rational use in both clinical and agricultural settings to preserve efficacy. |
| Novel Drug Delivery | Using systems like nanoparticles to enhance drug delivery and overcome permeability barriers. asm.org | Encapsulating this compound to improve its ability to penetrate the outer membrane of Gram-negative bacteria. |
Due to a lack of available scientific research on the specific biochemical metabolism of this compound, this article cannot be generated at this time. Extensive searches for "this compound" and its parent compound "Mutalomycin" did not yield specific data regarding its biotransformation pathways, the enzymes involved in its metabolism, or its precise influence on host metabolic pathways such as carbohydrate and lipid metabolism.
The search results primarily identified Mutalomycin as a polyether ionophore antibiotic produced by Streptomyces mutabilis and noted its structural similarity to nigericin. While general information on the producing organism and the class of compounds is available, detailed, peer-reviewed studies outlining the specific reductive and oxidative metabolic routes, major metabolites, and enzymatic interactions of Mutalomycin are not present in the public domain. Similarly, research detailing its impact on glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or lipid metabolism is not available.
Therefore, to ensure scientific accuracy and adhere to the strict requirements of the requested outline, the generation of a detailed article on the biochemical metabolism of this compound is not possible. Further research and publication in the scientific community are required to provide the necessary data to address these specific topics.
Biochemical Metabolism of Mutalomycin Sodium in Biological Systems
Metabolic Interplay with Other Bioactive Molecules
The metabolic interplay of Mutalomycin sodium with other bioactive molecules is primarily an indirect consequence of its ionophoric activity. By altering intracellular and intramitochondrial sodium concentrations, this compound can influence a wide range of metabolic pathways and the function of other molecules that are sensitive to changes in ion gradients, membrane potential, and intracellular pH. nih.govabcam.com
The transport of Na⁺ across membranes is often coupled to the movement of other ions, such as protons (H⁺), leading to changes in the pH of cellular compartments. abcam.com This can affect the activity of various enzymes with specific pH optima, thereby influencing their metabolic pathways. Furthermore, many cellular transport systems for other bioactive molecules, nutrients, and metabolites are dependent on the electrochemical gradients that this compound disrupts.
While specific studies detailing the metabolic interplay between this compound and other named bioactive molecules are not extensively documented in the scientific literature, general principles of ionophore activity allow for postulation. For instance, the co-administration of different ionophores with varying cation selectivity (e.g., a Na⁺ ionophore like Mutalomycin with a K⁺ ionophore like nigericin (B1684572) or a Ca²⁺ ionophore like ionomycin) would likely result in complex and synergistic or antagonistic effects on cellular metabolism and viability. nih.govgoogle.com
In the context of antimicrobial therapy, ionophores are sometimes used in combination with other classes of antibiotics. phebra.com However, the specific metabolic consequences of such combinations involving this compound are not well-defined. Any potential interplay would likely stem from the altered intracellular environment created by this compound, which could, in turn, affect the uptake, target binding, or efficacy of the co-administered drug. For example, altering the proton motive force across the bacterial cell membrane could influence the effectiveness of antibiotics whose transport into the cell is dependent on this force.
Advanced Analytical and Spectroscopic Characterization of Mutalomycin Sodium in Research
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Purity
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight of Mutalomycin sodium, which in turn confirms its elemental composition. This method provides a high degree of accuracy and resolution, allowing for the differentiation of compounds with very similar masses.
In research settings, HRMS is employed to:
Confirm Molecular Formula: By measuring the mass-to-charge ratio (m/z) with high precision, researchers can validate the expected elemental formula of this compound.
Assess Purity: HRMS can detect the presence of impurities, even at low levels, by identifying ions with different m/z values than the target compound. This is critical for ensuring the quality of the compound used in further studies.
Fragment Analysis: Tandem mass spectrometry (MS/MS) experiments on HRMS instruments can provide structural information by breaking the molecule into smaller fragments and analyzing their masses. This fragmentation pattern serves as a fingerprint for the molecule.
| Technique | Application for this compound | Key Findings |
| High-Resolution Mass Spectrometry (HRMS) | Determination of accurate mass and elemental composition. | Confirms the molecular formula and aids in the identification of the compound in complex mixtures. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. | Provides a characteristic fragmentation pattern that can be used for identification and structural confirmation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation.jst.go.jpresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound in solution. jst.go.jpresearchgate.net It provides information about the chemical environment of individual atoms, their connectivity, and their spatial arrangement.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized for a comprehensive structural assignment of this compound. jst.go.jpresearchgate.netepfl.chemerypharma.com
¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule and their immediate electronic environment. Chemical shifts and coupling constants provide insights into the connectivity of protons.
¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon atoms. The chemical shifts of the carbon signals are indicative of their functional group and hybridization state. The complete assignment of the ¹³C-NMR spectra of Mutalomycin has been achieved through methods like biosynthetic labeling and selective proton decoupling. nih.gov
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. epfl.chemerypharma.com It helps to establish the spin systems within the molecule, tracing out the connectivity of protons in different fragments of the structure.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. epfl.chemerypharma.com It is a powerful tool for assigning carbon resonances based on the assignments of their attached protons.
The complete assignment of the proton NMR spectrum of the sodium salt of mutalomycin in chloroform (B151607) has been achieved by applying homo- and heteronuclear shift correlation techniques. researchgate.net
| NMR Technique | Information Obtained | Application to this compound |
| ¹H NMR | Proton chemical shifts, coupling constants, and integration. | Provides a fingerprint of the proton environments and their connectivity. researchgate.net |
| ¹³C NMR | Carbon chemical shifts. | Identifies the number and type of carbon atoms in the molecule. nih.gov |
| COSY | ¹H-¹H correlations through bonds. | Establishes proton-proton connectivity networks within the molecule. researchgate.net |
| HSQC | ¹H-¹³C one-bond correlations. | Links protons to their directly attached carbon atoms for unambiguous assignment. researchgate.net |
The determination of the relative and absolute stereochemistry of a complex molecule like this compound is a significant challenge. NMR techniques, particularly through-space correlations and analysis of coupling constants, play a vital role.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment detects protons that are close to each other in space, regardless of whether they are directly bonded. The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information for determining the relative stereochemistry and conformation of the molecule in solution.
Coupling Constants: The magnitude of the coupling constants between protons can provide information about the dihedral angles between them, which helps in defining the conformation of cyclic and acyclic parts of the molecule.
From the observed chemical shifts and coupling constants, the conformation of this compound has been discussed in relation to its structural analog, lonomycin (B1226386) A. researchgate.net
X-ray Crystallography for Solid-State Structure Determination.wikipedia.org
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.org This technique involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the positions of the atoms and their bonding can be determined with high precision. wikipedia.org
For this compound, a successful single-crystal X-ray diffraction analysis would provide:
Unambiguous molecular structure: Confirmation of the connectivity and bonding arrangement of all atoms.
Absolute stereochemistry: The precise three-dimensional arrangement of atoms, defining the absolute configuration of all stereocenters.
Conformation in the solid state: The specific folded structure of the molecule as it exists in the crystal lattice.
Intermolecular interactions: Information on how the molecules pack together in the crystal, including any interactions with solvent molecules.
The process involves growing a suitable single crystal, which can often be a challenging step, followed by data collection and structure refinement. wikipedia.org
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures, such as fermentation broths or biological samples, in a research context.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating components of a mixture. openaccessjournals.com It is widely used for the analysis and purification of antibiotics like this compound.
In the context of this compound research, HPLC is utilized for:
Purity Assessment: HPLC can separate this compound from related impurities and degradation products, allowing for an accurate assessment of its purity.
Quantification: When coupled with a suitable detector (e.g., UV, mass spectrometer), HPLC can be used to accurately quantify the concentration of this compound in various samples. openaccessjournals.com This is often achieved by creating a calibration curve with known concentrations of a standard.
Preparative Purification: HPLC can be scaled up to isolate and purify larger quantities of this compound from crude extracts for further biological and chemical studies.
A typical HPLC method for a polyether antibiotic like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net The detection is often performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).
| Chromatographic Parameter | Typical Conditions for Polyether Antibiotics |
| Stationary Phase | Reversed-phase C18 column. researchgate.net |
| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile/methanol (B129727) and water/buffer. researchgate.net |
| Detector | UV-Vis, Diode Array Detector (DAD), or Mass Spectrometer (MS). nih.gov |
| Mode of Analysis | Analytical for purity and quantification; Preparative for isolation. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Samples
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the detection and quantification of compounds in complex matrices such as biological fluids, food products, or fermentation broths. sciex.com.cnmdpi.com Its high sensitivity and selectivity make it an ideal method for analyzing polyether antibiotics like this compound. sciex.com.cn The process involves a sample preparation step, chromatographic separation, and mass spectrometric detection.
Research Findings:
While specific LC-MS/MS studies focusing exclusively on this compound are not prevalent in the reviewed literature, the methodology for analyzing similar antimicrobial agents in complex samples is well-established. The general approach involves protein precipitation and, if necessary, a defatting step to clean up the sample. sciex.com.cnnih.gov
The chromatographic separation is typically achieved using a liquid chromatography system, which separates Mutalomycin from other components in the sample extract. researchgate.net The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides highly selective and sensitive detection. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a characteristic fragment ion is then monitored. This transition is unique to the target compound, minimizing interference from the matrix and allowing for confident identification and quantification. sciex.com.cnjapsonline.com For a compound like this compound, with a molecular formula of C41H69NaO12, the protonated molecule [M+H]+ would be selected as the precursor ion for subsequent fragmentation and analysis. ebi.ac.uk
The table below outlines typical parameters for an LC-MS/MS method developed for the quantification of antimicrobial agents in plasma, which would be applicable for the analysis of this compound in similar biological samples.
Table 1: Representative LC-MS/MS Parameters for Antimicrobial Analysis
| Parameter | Description | Example Value/Setting |
|---|---|---|
| Sample Preparation | Protein Precipitation | Addition of methanol or acetonitrile, followed by centrifugation. nih.gov |
| LC Column | Reversed-Phase or HILIC | C18 column for separating compounds based on hydrophobicity. mdpi.com |
| Mobile Phase | Gradient Elution | A mixture of water with formic acid (Solvent A) and acetonitrile or methanol (Solvent B). mdpi.comnih.gov |
| Ionization Mode | Electrospray Ionization (ESI) | Positive ion mode to detect the protonated molecule [M+H]+. researchgate.net |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Monitors a specific precursor-to-product ion transition for the analyte. sciex.com.cn |
| Run Time | Chromatographic Separation Time | Typically short, around 5-10 minutes, for high-throughput analysis. nih.gov |
Spectroscopic Methods (e.g., UV-Vis, FTIR) for Functional Group Analysis
Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of organic compounds like Mutalomycin.
Research Findings:
The structure of Mutalomycin, a complex polyether antibiotic, contains several key functional groups, including hydroxyl (-OH), carboxyl (-COOH), ether (C-O-C), and various aliphatic C-H bonds. ebi.ac.ukchemblink.com These groups can be identified by characteristic signals in spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy has been particularly instrumental in the structural analysis of Mutalomycin. clockss.org Comparative analysis of the ¹³C-NMR spectra of Mutalomycin and the related compound Lonomycin led to a crucial revision of the Mutalomycin structure. clockss.org The chemical shifts of the carbon atoms provide detailed information about their local electronic environment, allowing for the precise assignment of the molecular skeleton. clockss.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify functional groups based on their absorption of infrared radiation at specific frequencies. For Mutalomycin, FTIR analysis would reveal characteristic absorption bands corresponding to its functional groups. While specific spectra for Mutalomycin are not detailed in the available research, the expected absorption regions can be predicted based on its known structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. As Mutalomycin lacks extensive conjugated systems or chromophores that absorb strongly in the UV-Vis range, its application is generally limited to quantitative analysis at lower wavelengths rather than detailed structural characterization.
Table 2: Expected Spectroscopic Data for Mutalomycin Functional Groups
| Functional Group | Spectroscopic Technique | Expected Observation/Region |
|---|---|---|
| Hydroxyl (-OH) | FTIR | Broad absorption band around 3500-3200 cm⁻¹ (O-H stretching). |
| Carboxyl (-COOH) | FTIR | Strong, broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (1730-1700 cm⁻¹). |
| Ether (C-O-C) | FTIR | Strong C-O stretching absorption in the 1300-1000 cm⁻¹ region. |
| Aliphatic (C-H) | FTIR | C-H stretching absorptions in the 3000-2850 cm⁻¹ region. |
| Methyl, Methylene, Methine | ¹³C-NMR | Specific chemical shifts that allow for detailed structural assignment. clockss.org |
| (Hemi)ketal Carbons | ¹³C-NMR | Resonances in distinct regions that help classify the polyether structure. clockss.org |
Biophysical Techniques for Ion Binding and Membrane Interaction Studies
Mutalomycin is an ionophore, a class of compounds that can transport ions across lipid membranes. ebi.ac.ukebi.ac.uk This function is central to its biological activity and is studied using a variety of biophysical techniques that probe the interaction between the ionophore, metal cations, and model cell membranes. nih.gov
Research Findings:
The biological activity of polyether ionophores like Mutalomycin is directly linked to their ability to form lipid-soluble complexes with metal cations and transport them across cellular and organellar membranes. researchgate.netnih.gov These interactions can be investigated using biomimetic models such as lipid monolayers and vesicles (lipid bilayers). nih.gov
Ion Binding: Mutalomycin is known to be a metal-complexing polyether. ebi.ac.uk X-ray analysis has confirmed the structure of its potassium salt, where the cation is held within a cage-like structure formed by the oxygen atoms of the ionophore. ebi.ac.uk The selectivity of Mutalomycin for different cations (e.g., Na+, K+) is a key property that can be investigated using techniques that measure complex formation.
Membrane Interaction: The interaction of an ionophore with a cell membrane is a critical step in ion transport. This process is often studied using model membranes to understand how the molecule inserts into and perturbs the lipid bilayer. nih.gov
Lipid Monolayer Models: These models mimic half of a cell membrane and are used to study the binding of peripheral molecules to lipid headgroups. Changes in surface pressure or surface potential upon the introduction of the ionophore can indicate binding and insertion into the monolayer. nih.gov
Vesicle (Lipid Bilayer) Models: Vesicles or liposomes are spherical lipid bilayers that enclose an aqueous core, serving as simple models for cells. They can be loaded with pH-sensitive or ion-sensitive fluorescent dyes. google.com The addition of an ionophore like Mutalomycin would facilitate ion transport across the vesicle membrane, leading to a change in the internal pH or ion concentration, which can be measured as a change in fluorescence. google.com This provides direct evidence of the ionophore's transport activity. The interaction can also be studied by observing how the ionophore affects the physical properties of the vesicles, such as stability and structure. mdpi.com
Table 3: Biophysical Techniques for Studying Ionophore-Membrane Interactions
| Technique | Model System | Measured Property | Inferred Information |
|---|---|---|---|
| Langmuir Monolayers | Lipid Monolayer at air-water interface | Surface Pressure, Surface Potential | Ionophore binding affinity, insertion into the membrane, and effect on lipid packing. nih.gov |
| Fluorescence Spectroscopy | Vesicles with entrapped dyes (e.g., ACMA) | Changes in fluorescence intensity or lifetime | Rate and efficiency of ion transport across the lipid bilayer. google.com |
| X-ray Crystallography | Crystalline solid | 3D atomic structure of the ionophore-cation complex | Coordination geometry and stoichiometry of ion binding. ebi.ac.uk |
Table of Mentioned Compounds
| Compound Name |
|---|
| Mutalomycin |
| This compound |
| Lonomycin |
| Nigericin (B1684572) |
| Sodium Fluoroacetate |
| Bilastine |
| Montelukast sodium |
| Aciclovir |
| Ampicillin |
| Cefuroxime |
| Ciprofloxacin |
| Meropenem |
| Metronidazole |
| Piperacillin |
| Rifampicin |
| Tazobactam |
| Dicloxacillin |
| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) |
Future Directions and Research Opportunities for Mutalomycin Sodium
Exploration of Undiscovered Biosynthetic Pathways and Enzymes
Mutalomycin is a polyether antibiotic produced by strains of Streptomyces, including Streptomyces mutabilis, Streptomyces scabrisporus, and Streptomyces ribosidificus. mdpi.comresearchgate.net Structurally, it is related to nigericin (B1684572) and contains six heterocyclic rings. mdpi.com While the complete biosynthetic gene cluster for mutalomycin has not been fully elucidated in published literature, significant insights can be drawn from its structural similarity to other well-characterized polyether ionophores like salinomycin (B1681400), monensin (B1676710), and nigericin. mdpi.comasm.orgasm.org
The biosynthesis of polyether antibiotics is a complex process orchestrated by Type I polyketide synthases (PKS). asm.orgasm.org These large, modular enzymes assemble the polyketide backbone from simple precursor units such as acetate, propionate, and butyrate. asm.org Following the assembly of the linear polyene chain, a key transformation occurs: a regio- and stereospecific oxidative cyclization cascade. This process is catalyzed by a dedicated epoxidase, which forms epoxide rings at specific locations on the chain, followed by one or more epoxide hydrolases that catalyze the subsequent cyclization to form the characteristic fused ether rings. asm.orgasm.org
Comparative genomic studies have provided clues about the enzymes involved in mutalomycin's formation. The deduced epoxidases from the mutalomycin biosynthetic pathway cluster into a phylogenetic clade with those from other APPA-type polyethers (referring to the arrangement of the first four biogenetic units: acetate-propionate-propionate-acetate), such as monensin and nigericin. asm.orgasm.org This suggests a conserved mechanism for the critical epoxide formation step among these related antibiotics. Future research focused on genome mining of producing Streptomyces strains and heterologous expression of the identified gene cluster is essential for uncovering the specific enzymes—the PKS modules, epoxidases, epoxide hydrolases, and any tailoring enzymes—responsible for generating the unique structure of mutalomycin.
Development of Novel Mutalomycin Sodium Analogues with Enhanced Specificity
The generation of novel analogues of natural products is a cornerstone of drug discovery, aiming to improve efficacy, enhance specificity, and reduce toxicity. For polyketides like mutalomycin, modern genetic engineering techniques offer powerful tools for creating structural diversity. One such advanced method is recombineering, which can be used to add or remove entire modules from a PKS gene cluster. google.com This methodology could theoretically be applied to the mutalomycin PKS to generate a library of novel analogues with divergent structures, potentially leading to new chemotypes with altered biological activities. google.com
Research on related polyether ionophores demonstrates the feasibility and potential of this approach. For instance, novel C20-acylated analogues of salinomycin sodium salt have been synthesized, with some derivatives showing potent activity. abu.edu.ng The discovery of new, naturally occurring analogues, such as Terrosamycin B from a culture producing Terrosamycin A, also highlights that minor structural variations can lead to different bioactivity profiles. mdpi.com
Investigation of Synergistic Interactions with Other Bioactive Compounds
A significant area of modern pharmacology is the investigation of synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects. nih.govafjbs.com While specific studies on the synergistic potential of this compound are not yet prevalent in the literature, this represents a highly promising avenue for future research. The therapeutic efficacy of many natural product extracts is often attributed to the complex interplay between their various constituents. researchgate.net
Investigating this compound in combination with other bioactive compounds could unlock new therapeutic potential. Synergistic interactions can manifest through several mechanisms:
Enhanced Bioavailability : One compound may improve the absorption, distribution, or metabolism of another. afjbs.com
Multi-target Effects : The compounds may act on different targets within the same or parallel pathological pathways. researchgate.net
Overcoming Resistance : A partner compound may inhibit resistance mechanisms, re-sensitizing target cells to the primary agent. nih.gov
For example, studies have shown that various natural compounds, such as polyphenols and terpenoids, can act synergistically with conventional drugs or other natural products to enhance antiproliferative or antimicrobial effects. ffhdj.commdpi.com Future research should explore the combination of this compound with other antibiotics or bioactive molecules. Such studies would screen for synergistic pairings and then elucidate the molecular mechanisms underlying any observed synergy, potentially leading to more effective combination therapies with broader applications. nih.govffhdj.com
Advanced Studies on Resistance Circumvention Strategies
The emergence of drug resistance is a critical challenge that can render effective bioactive compounds obsolete. nih.gov Although the specific resistance mechanisms to this compound have not been extensively detailed, understanding and preempting resistance is vital for its potential long-term utility. Future research should focus on advanced strategies to circumvent potential resistance.
Drawing from broader cancer and antimicrobial research, several general strategies could be explored:
Inhibition of Efflux Pumps : A common resistance mechanism involves cellular pumps that actively remove a drug from the cell. The development or co-administration of compounds that inhibit these pumps could restore the efficacy of mutalomycin. nih.gov
Modulation of Drug Targets : If resistance arises from mutations in the biological target of mutalomycin, novel analogues could be designed to bind effectively to the mutated target.
Bypassing Resistance Pathways : Resistance can also emerge from the activation of alternative cellular pathways that compensate for the drug's effects, such as the inhibition of apoptosis (programmed cell death). nih.gov Strategies could involve co-administering a synergistic compound that blocks these bypass pathways. nih.gov
The complexity of resistance phenotypes often requires a multi-pronged approach. nih.gov Future studies should first identify how cells develop resistance to mutalomycin and then rationally design and test circumvention strategies, including the use of synergistic compound combinations that can tackle multiple resistance mechanisms simultaneously.
Application of Systems Biology and Omics Approaches to this compound Research
Systems biology, which integrates data from various "omics" technologies, offers a holistic framework to understand the complex interactions between a bioactive compound and a biological system. frontiersin.orgnih.gov Applying these approaches to this compound research could rapidly advance our understanding of its production, mechanism of action, and cellular effects. frontiersin.org
Key omics technologies and their potential applications include:
Genomics and Transcriptomics : Sequencing the genome of producing Streptomyces strains can identify the complete mutalomycin biosynthetic gene cluster. researchgate.net Transcriptomics (analyzing RNA) can then reveal how the expression of these genes is regulated under different conditions, potentially leading to methods for enhancing production. nih.govresearchgate.net
Proteomics : This approach identifies the proteins present in an organism. nih.govresearchgate.net It can be used to directly characterize the enzymatic machinery of the mutalomycin biosynthetic pathway and to understand how mutalomycin treatment alters protein expression in target cells.
Metabolomics : As the downstream output of cellular processes, metabolites provide a functional readout of a cell's state. nih.govresearchgate.net Metabolomics can be used to trace the incorporation of precursors into the mutalomycin backbone and to comprehensively map the metabolic perturbations caused by mutalomycin in target organisms.
By integrating these multi-omics datasets, researchers can construct detailed models of how mutalomycin is synthesized and how it exerts its biological effects. frontiersin.orgmdpi.com This systems-level understanding is invaluable for rationally engineering novel analogues, identifying synergistic drug combinations, and discovering new applications for this polyether ionophore.
Understanding Environmental and Ecological Roles of this compound
This compound is a secondary metabolite produced by several species of Streptomyces, bacteria that are ubiquitous in soil environments. mdpi.comresearchgate.net The production of potent bioactive compounds like mutalomycin is not a biological accident; rather, it serves distinct ecological functions for the producing organism.
The primary ecological role of mutalomycin is likely rooted in microbial competition. With its documented activity against Gram-positive bacteria, mutalomycin can inhibit the growth of competing microbes in the densely populated soil ecosystem, thereby securing resources and niche space for the Streptomyces producer. mdpi.com This chemical warfare is a common survival strategy among soil microorganisms.
Furthermore, there is growing evidence that antibiotics can act as signaling molecules at sub-inhibitory concentrations. researchgate.net They can function as autoregulators to control their own biosynthetic pathways or as cross-regulators to influence gene expression and secondary metabolism in other microbes. researchgate.net Therefore, mutalomycin may play a role in intercellular communication, helping to structure the local microbial community. Understanding these ecological roles provides insight into the evolutionary pressures that have shaped the potent bioactivity of this molecule and can guide the discovery of new, related compounds from environmental sources.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Mutalomycin sodium, and how can researchers validate its purity and structural integrity?
- Methodological Answer: Synthesis typically involves microbial fermentation followed by sodium salt derivatization. Researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm purity and nuclear magnetic resonance (NMR) spectroscopy for structural validation. Cross-referencing spectral data with published databases (e.g., ACS publications) ensures accuracy . For fermentation optimization, parameters like pH, temperature, and nutrient composition must be systematically varied and monitored using design-of-experiments (DoE) frameworks .
Q. How can researchers design initial in vitro experiments to evaluate this compound’s antimicrobial activity?
- Methodological Answer: Begin with standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative strains. Include positive controls (e.g., vancomycin) and negative controls (solvent-only). Use replicate experiments (n ≥ 3) to assess reproducibility. Data should be analyzed using non-linear regression models to calculate IC₅₀ values, with statistical significance evaluated via ANOVA .
Q. What computational tools are recommended for predicting this compound’s molecular targets and mechanisms of action?
- Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina, Schrödinger Suite) can predict binding affinities to bacterial ribosomes or cell wall synthesis enzymes. Pair these with cheminformatics platforms like PubChem or ChEMBL to identify structural analogs and infer mechanism-based hypotheses. Validate predictions experimentally using gene knockout models or proteomic profiling .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported efficacy data for this compound across different bacterial strains?
- Methodological Answer: Conduct a systematic review to identify variables causing discrepancies (e.g., strain-specific resistance genes, assay conditions). Use meta-analysis techniques to quantify heterogeneity (I² statistic) and subgroup analyses to isolate confounding factors (e.g., pH, incubation time). Follow PRISMA guidelines for transparency and reproducibility . If conflicting data persist, design head-to-head comparative studies under standardized conditions .
Q. What strategies are effective for optimizing this compound’s stability in physiological environments during in vivo studies?
- Methodological Answer: Perform stability assays in simulated biological fluids (e.g., plasma, lysosomal fluid) at 37°C. Use LC-MS to track degradation products and identify vulnerable functional groups. To enhance stability, consider nanoformulation (e.g., liposomal encapsulation) or prodrug derivatization. Pharmacokinetic modeling (e.g., non-compartmental analysis) can guide dosing regimens to maintain therapeutic concentrations .
Q. How can researchers integrate multi-omics data to elucidate this compound’s off-target effects in eukaryotic cells?
- Methodological Answer: Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) profiling of treated vs. untreated cells. Use bioinformatics pipelines (e.g., Gene Ontology enrichment, KEGG pathway analysis) to identify dysregulated pathways. Validate findings with CRISPR-Cas9 knockouts or siRNA silencing of candidate genes. Ensure rigorous false-discovery-rate (FDR) correction for high-throughput datasets .
Q. What experimental designs are suitable for assessing this compound’s synergistic effects with other antibiotics?
- Methodological Answer: Employ checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Synergy is defined as FICI ≤ 0.5. Complement this with time-kill kinetics studies to assess bactericidal dynamics. For translational relevance, test combinations in biofilm models or animal infection assays. Statistical analysis should include Bliss independence or Loewe additivity models .
Methodological Frameworks and Validation
- For all studies , adhere to the IMRAD structure: Clearly define hypotheses (Introduction), detail experimental protocols (Methods), report raw data with error margins (Results), and contextualize findings against prior literature (Discussion) .
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine follow-up experiments .
- Ethical Compliance : Document animal/human subject protocols in alignment with institutional review boards (IRBs), including sample size justifications (power analysis) and randomization methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
